molecular formula C13H7Br2FN2O B12850081 4,6-Dibromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine CAS No. 637302-86-4

4,6-Dibromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B12850081
CAS No.: 637302-86-4
M. Wt: 386.01 g/mol
InChI Key: CYHWYNYSVIMTFV-UHFFFAOYSA-N
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Description

4,6-Dibromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine is a complex organic compound that belongs to the benzoxazole family. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. Benzoxazoles are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. One common method includes the bromination of 2-(2-fluorophenyl)-1,3-benzoxazole, followed by amination. The reaction conditions often require the use of bromine in glacial acetic acid and subsequent treatment with an amine source under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cycloaddition Reactions: It can participate in cycloaddition reactions to form complex ring structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

4,6-Dibromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms allows it to form strong interactions with biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dibromo-2-(2-fluorophenyl)pyrrolidine
  • 2-(4,6-Dibromo-2-fluorophenyl)pyrazole

Uniqueness

4,6-Dibromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine is unique due to its benzoxazole core, which imparts distinct chemical properties compared to other similar compounds. The combination of bromine and fluorine atoms enhances its reactivity and potential biological activity, making it a valuable compound in various fields of research .

Biological Activity

4,6-Dibromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine (CAS No. 637302-86-4) is a compound belonging to the benzoxazole family, characterized by its unique chemical structure that includes bromine and fluorine substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

The molecular formula of this compound is C13H7Br2FN2OC_{13}H_7Br_2FN_2O, with a molecular weight of 386.01 g/mol. The compound features a benzoxazole core that is known for its diverse applications in organic synthesis and medicinal chemistry.

PropertyValue
CAS No. 637302-86-4
Molecular Formula C13H7Br2FN2O
Molecular Weight 386.01 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of halogen atoms (bromine and fluorine) enhances the compound's reactivity and potential to inhibit or modify the function of various biological molecules.

Anticancer Activity

Research indicates that derivatives of benzoxazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted that compounds with similar structures showed selective toxicity towards cancer cells while sparing normal cells. For instance:

  • Cell Lines Tested :
    • Breast cancer (MCF-7)
    • Lung cancer (A549)
    • Liver cancer (HepG2)

The structure–activity relationship (SAR) analysis revealed that modifications in the benzoxazole ring could enhance anticancer potency. Compounds with electron-donating groups tended to exhibit higher activity against cancer cells compared to those with electron-withdrawing groups .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity. Screening tests have shown varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. Notably:

  • Active Against :
    • Bacillus subtilis (Gram-positive)
    • Limited activity against Escherichia coli (Gram-negative)

The minimal inhibitory concentrations (MIC) for selected compounds were determined, indicating that while some derivatives were effective against bacterial strains, others showed significantly lower activity .

Case Studies

Several studies have focused on the biological activity of benzoxazole derivatives:

  • Study on Cytotoxicity : A comprehensive evaluation of various benzoxazole derivatives indicated that certain structural modifications could lead to enhanced anticancer properties. The study established a clear correlation between chemical structure and biological activity .
  • Antimicrobial Screening : Another investigation screened a series of benzoxazole derivatives for antimicrobial properties against common pathogens. The results indicated selective activity against specific Gram-positive bacteria while showing limited efficacy against Gram-negative strains .

Properties

CAS No.

637302-86-4

Molecular Formula

C13H7Br2FN2O

Molecular Weight

386.01 g/mol

IUPAC Name

4,6-dibromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine

InChI

InChI=1S/C13H7Br2FN2O/c14-7-5-9-12(10(15)11(7)17)18-13(19-9)6-3-1-2-4-8(6)16/h1-5H,17H2

InChI Key

CYHWYNYSVIMTFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br)F

Origin of Product

United States

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